molecular formula C17H17N3O3S2 B11000684 Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11000684
M. Wt: 375.5 g/mol
InChI Key: QCAHMYCBJMXBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a hybrid heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2 and 4 with a propanoyl-linked benzothiazole moiety and a methyl group, respectively. Benzothiazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s design integrates two biologically active scaffolds—benzothiazole and 1,3-thiazole—potentiating synergistic effects.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O3S2/c1-3-23-16(22)15-10(2)18-17(25-15)20-13(21)8-9-14-19-11-6-4-5-7-12(11)24-14/h4-7H,3,8-9H2,1-2H3,(H,18,20,21)

InChI Key

QCAHMYCBJMXBFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

Preparation Methods

Optimized Protocol from Patent CN103664819A

The patent CN103664819A outlines a high-yield method for synthesizing this intermediate:

Reagents :

  • Thiourea (30.4 g).

  • Ethyl 2-chloroacetoacetate (33 g).

  • Sodium carbonate (0.3–3.3 g).

  • Ethanol (200 mL) with 10–35% ethyl acetate.

Procedure :

  • Dissolve thiourea and sodium carbonate in ethanol-ethyl acetate solution.

  • Heat to 40–55°C, then add ethyl 2-chloroacetoacetate dropwise.

  • Reflux at 60–70°C for 5–5.5 hours.

  • Distill to remove solvent, cool, and filter.

  • Adjust filtrate pH to 9–10 using NaOH, stir, and vacuum-dry.

Key Advantages :

  • Yield : >98%.

  • Reaction Time : 5.5 hours (vs. 10+ hours in prior methods).

  • Melting Point : 172–173°C (consistent with purity).

Comparative Analysis of Thiazole Synthesis Methods

ParameterTraditional MethodPatent CN103664819A
SolventEthanolEthanol-ethyl acetate
CatalystNoneSodium carbonate
Reaction Time10 hours5.5 hours
Yield70–80%98%
ScalabilityLimitedIndustrial batch-ready

The addition of sodium carbonate as a mild base accelerates the cyclization of thiourea and ethyl 2-chloroacetoacetate, reducing side reactions. Ethyl acetate enhances solubility, facilitating faster nucleation.

Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic Acid

Cyclization of 2-Aminobenzenethiol and Succinic Anhydride

As detailed in ChemicalBook, this intermediate is synthesized via:

  • Step 1 : React 2-aminobenzenethiol with succinic anhydride in acetic acid to form 2-(2-carboxyethyl)aminobenzenethiol.

  • Step 2 : Cyclize using dehydrating agents (e.g., PCl₃) to form 3-(1,3-benzothiazol-2-yl)propanoic acid.

Reaction Conditions :

  • Temperature: 80–100°C.

  • Time: 4–6 hours.

  • Yield: 85–90%.

Alternative Routes

  • Microwave-assisted synthesis : Reduces time to 1–2 hours but is less scalable.

  • Oxidative cyclization : Uses H₂O₂ or I₂ for milder conditions, though yields drop to 70–75%.

Amide Coupling for Final Product

Activation and Coupling Protocol

The benzothiazole-propanoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent coupling with the thiazole amine proceeds under Schotten-Baumann conditions:

Procedure :

  • Dissolve 3-(1,3-benzothiazol-2-yl)propanoic acid (1 eq) in dry dichloromethane.

  • Add SOCl₂ (1.2 eq) and stir at 25°C for 2 hours.

  • Add ethyl 2-amino-4-methylthiazole-5-carboxylate (1 eq) and triethylamine (2 eq).

  • Stir at 0–5°C for 4 hours, then warm to room temperature overnight.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 75–80%.

Optimization Challenges

  • Side Reactions : Over-activation of the acid chloride can lead to dimerization.

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility but may require higher temperatures.

Industrial-Scale Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for thiazole synthesis due to ease of pH adjustment and distillation.

  • Flow Chemistry : Explored for amide coupling to reduce reaction time and improve heat management.

ParameterThiazole SynthesisAmide Coupling
Solvent Waste200 L/ton150 L/ton
Energy Consumption500 kWh/ton300 kWh/ton
Hazardous ByproductsMinimal (CO₂, H₂O)SO₂ (controlled)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens or cancer cells. The compound’s thiazole and benzothiazole moieties allow it to bind effectively to these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Analogues in the 1,3-Thiazole-5-carboxylate Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents at Position 2 Substituents at Position 4 Molecular Formula Key Properties/Activities Reference
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 3-(Benzothiazol-2-yl)propanoyl amino Methyl C₁₉H₁₈N₃O₃S₂ Hypothesized antiproliferative/antimicrobial activity (based on benzothiazole-thiazole synergy)
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl amino Methyl C₁₄H₁₃N₃O₅S No explicit bioactivity reported; used in crystallographic studies
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 4-(Benzimidazol-2-yl)phenyl Methyl C₂₁H₁₈N₃O₂S Structural analog with benzimidazole; potential kinase inhibition
Ethyl 2-(amidinoamino)-4-methyl-1,3-thiazole-5-carboxylate Guanidino Methyl C₈H₁₂N₄O₂S High polarity due to guanidine; possible antidiabetic applications
Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate Benzenepeptide-5-yl Methyl C₁₆H₁₅N₃O₂S Synthetic yield >60%; peptide conjugation enhances drug-like properties

Key Structural and Functional Differences

  • Benzothiazole vs. Benzimidazole: The target compound’s benzothiazole moiety (vs.
  • Propanoyl Linker: The 3-(benzothiazol-2-yl)propanoyl group provides conformational flexibility, unlike rigid aryl groups (e.g., 3-nitrobenzoyl in ), which may affect membrane permeability.
  • Ester vs. Guanidino Groups: The ester at position 5 (target compound) contrasts with the guanidino group in , altering solubility and hydrogen-bonding capacity.

Research Findings and Data

Spectral Characterization

  • IR/NMR Data : Analogous compounds (e.g., ) show characteristic peaks for ester C=O (~1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and benzothiazole C-S (~680 cm⁻¹).
  • Melting Points : Thiazole derivatives with aryl groups (e.g., ) typically melt between 150–250°C, depending on crystallinity.

Computational and Crystallographic Studies

    Biological Activity

    Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

    Chemical Structure and Properties

    The compound has the following chemical structure:

    • Molecular Formula : C14_{14}H15_{15}N3_{3}O2_{2}S
    • Molecular Weight : 349.4 g/mol
    • IUPAC Name : this compound

    Synthesis

    Various synthetic routes have been developed for producing thiazole and benzothiazole derivatives. The synthesis generally involves the reaction of thiazole derivatives with benzothiazole moieties under specific conditions to yield the target compound. Recent advancements have focused on optimizing yields and simplifying reaction conditions to enhance efficiency and reduce costs.

    Antimicrobial Activity

    This compound has demonstrated notable antimicrobial properties against a variety of pathogens:

    • Bacterial Activity : Studies show that compounds with similar thiazole structures exhibit activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus6.25
    Escherichia coli12.5
    Klebsiella pneumoniae12.5
    Pseudomonas aeruginosa6.25

    Antifungal Activity

    The compound has also been tested for antifungal activity, showing effectiveness against various fungal strains. For example, compounds bearing similar thiazole frameworks have exhibited enhanced antifungal activity with MIC values comparable to established antifungal agents.

    Fungal StrainMIC (µg/mL)
    Candida albicans6.25
    Aspergillus fumigatus12.5

    Antitumor Activity

    Recent research has highlighted the potential of thiazole derivatives in cancer therapy. This compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines.

    The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, its anticancer properties may be linked to the induction of apoptosis in tumor cells.

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in clinical settings:

    • Case Study on Antibacterial Efficacy :
      • A clinical trial evaluated the effectiveness of a thiazole-based antibiotic in patients with chronic bacterial infections.
      • Results indicated a significant reduction in bacterial load compared to placebo controls.
    • Antifungal Treatment :
      • A study involving patients with recurrent fungal infections demonstrated that treatment with thiazole derivatives led to improved outcomes compared to standard antifungal therapies.

    Q & A

    Q. Advanced Research Focus

    • In Vitro Assays :
      • Cell Viability : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC50 calculations .
      • Target Engagement : Perform molecular docking (AutoDock Vina) to predict interactions with kinases or receptors (e.g., EGFR or PPAR-γ) .
    • In Vivo Models :
      • STZ-Induced Diabetic Rats : Monitor glucose tolerance and insulin sensitivity post-administration .
      • Structure-Activity Relationships (SAR) : Modify the benzothiazole or thiazole substituents to assess potency variations .

    How can synthetic routes be optimized to enhance regioselectivity in benzothiazole-thiazole hybrid formation?

    Q. Advanced Research Focus

    • Solvent Screening : Test DMF vs. THF to stabilize intermediates and reduce byproducts .
    • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) for faster acyl transfer .
    • Reaction Monitoring : Use LC-MS or in situ IR to track intermediate formation and adjust stoichiometry .
      Case Study : Ethanol-DMF recrystallization improved purity from 85% to 97% in analogous thiazole derivatives .

    How should conflicting bioactivity data across studies be analyzed to identify structure-activity trends?

    Q. Advanced Research Focus

    • Meta-Analysis : Compile IC50 values from independent studies and normalize for assay conditions (e.g., cell line variability) .
    • Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to correlate electronic properties (HOMO-LUMO gaps) with activity .
    • Purity Checks : Validate compound integrity via HPLC (>95% purity) to exclude degradation products as confounding factors .

    What spectroscopic and computational techniques are critical for characterizing this compound’s stability?

    Q. Basic Research Focus

    • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm benzothiazole and thiazole ring connectivity .
    • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹) to verify functional groups .
    • Stability Studies : Conduct accelerated degradation (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., free carboxylic acid formation) .

    What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

    Q. Advanced Research Focus

    • Flow Chemistry : Continuous flow systems reduce exothermic risks during acyl chloride additions .
    • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .
    • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.